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molecular formula C9H6BrNO3 B8377134 6-Bromo-2-methylbenzo[d]oxazole-4-carboxylic acid

6-Bromo-2-methylbenzo[d]oxazole-4-carboxylic acid

Cat. No. B8377134
M. Wt: 256.05 g/mol
InChI Key: FHECJTSQPGNTTR-UHFFFAOYSA-N
Attention: For research use only. Not for human or veterinary use.
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Patent
US09216968B2

Procedure details

To a solution of 5-bromo-3-hydroxyanthranilic acid (prepared as described in Eur. J. Med. Chem., 1999, 34, 729) (400 mg) in xylene (30 mL), were added acetyl chloride (135 μL), triethylamine (265 μL) and pyridinium p-toluenesulfonate (130 mg), and the mixture was heated at reflux for 8 hours. The reaction mixture was cooled to room temperature, diluted with ethyl acetate, washed sequentially with water and brine, and dried over anhydrous magnesium sulfate, and the solvent was removed under reduced pressure. The residue was purified on silica gel column chromatography to obtain the titled compound (471 mg).
Quantity
400 mg
Type
reactant
Reaction Step One
Quantity
135 μL
Type
reactant
Reaction Step One
Quantity
265 μL
Type
reactant
Reaction Step One
Quantity
130 mg
Type
reactant
Reaction Step One
Quantity
30 mL
Type
solvent
Reaction Step One
Quantity
0 (± 1) mol
Type
solvent
Reaction Step Two

Identifiers

REACTION_CXSMILES
[Br:1][C:2]1[CH:10]=[C:6]([C:7]([OH:9])=[O:8])[C:5]([NH2:11])=[C:4]([OH:12])[CH:3]=1.[C:13](Cl)(=O)[CH3:14].C(N(CC)CC)C.C1(C)C=CC(S([O-])(=O)=O)=CC=1.[NH+]1C=CC=CC=1>C1(C)C(C)=CC=CC=1.C(OCC)(=O)C>[Br:1][C:2]1[CH:3]=[C:4]2[O:12][C:13]([CH3:14])=[N:11][C:5]2=[C:6]([C:7]([OH:9])=[O:8])[CH:10]=1 |f:3.4|

Inputs

Step One
Name
Quantity
400 mg
Type
reactant
Smiles
BrC1=CC(=C(C(C(=O)O)=C1)N)O
Name
Quantity
135 μL
Type
reactant
Smiles
C(C)(=O)Cl
Name
Quantity
265 μL
Type
reactant
Smiles
C(C)N(CC)CC
Name
Quantity
130 mg
Type
reactant
Smiles
C1(=CC=C(C=C1)S(=O)(=O)[O-])C.[NH+]1=CC=CC=C1
Name
Quantity
30 mL
Type
solvent
Smiles
C=1(C(=CC=CC1)C)C
Step Two
Name
Quantity
0 (± 1) mol
Type
solvent
Smiles
C(C)(=O)OCC

Conditions

Temperature
Control Type
AMBIENT
Other
Conditions are dynamic
1
Details
See reaction.notes.procedure_details.

Workups

TEMPERATURE
Type
TEMPERATURE
Details
the mixture was heated
TEMPERATURE
Type
TEMPERATURE
Details
at reflux for 8 hours
Duration
8 h
WASH
Type
WASH
Details
washed sequentially with water and brine
DRY_WITH_MATERIAL
Type
DRY_WITH_MATERIAL
Details
dried over anhydrous magnesium sulfate
CUSTOM
Type
CUSTOM
Details
the solvent was removed under reduced pressure
CUSTOM
Type
CUSTOM
Details
The residue was purified on silica gel column chromatography

Outcomes

Product
Name
Type
product
Smiles
BrC=1C=C2C(N=C(O2)C)=C(C1)C(=O)O
Measurements
Type Value Analysis
AMOUNT: MASS 471 mg

Source

Source
Open Reaction Database (ORD)
Description
The Open Reaction Database (ORD) is an open-access schema and infrastructure for structuring and sharing organic reaction data, including a centralized data repository. The ORD schema supports conventional and emerging technologies, from benchtop reactions to automated high-throughput experiments and flow chemistry. Our vision is that a consistent data representation and infrastructure to support data sharing will enable downstream applications that will greatly improve the state of the art with respect to computer-aided synthesis planning, reaction prediction, and other predictive chemistry tasks.
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